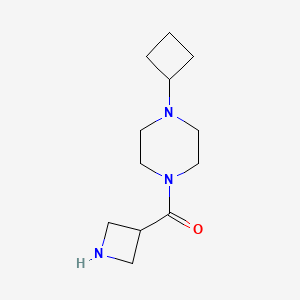
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine
説明
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (ACBP) is a cyclic amine compound with a unique chemical structure. It belongs to the group of azetidines, which are heterocyclic compounds containing nitrogen and carbon atoms. ACBP has been studied for its potential applications in various fields, including biomedical and pharmaceutical research.
科学的研究の応用
Synthesis and Applications in Drug Discovery
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine and related azetidine derivatives have applications primarily in the synthesis of various compounds and drug discovery. Azetidines, including azetidin-2-ones, are known for their thermal stability and utility in synthesizing amides, alkenes, and amines. These derivatives can be synthesized from various precursors and are used in creating cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, they have shown potential in applications such as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).
Another study focused on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were designed and synthesized to demonstrate increased size and conformational flexibility compared to parent heterocycles, indicating their usefulness as building blocks in lead optimization programs for drug development (Feskov et al., 2019).
Use in Antibacterial Agents
Azetidine derivatives, including 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine, have shown significant potential as antibacterial agents. A study reported the synthesis of some azetidin-2-one derivatives, demonstrating notable activity against various bacteria and fungi, highlighting their importance in developing new antibacterial compounds (Mohite & Bhaskar, 2011).
Advanced Synthesis Techniques
Advanced synthesis techniques involving azetidines have been explored, such as gold-catalyzed intermolecular oxidation of alkynes. This approach facilitates the creation of azetidin-3-ones, offering a path to synthesize functionalized azetidines, which are essential in various biological applications (Ye, He, & Zhang, 2011).
Structural Analysis and Transformation Studies
Structural analysis of azetidine derivatives, including 1-(diphenylmethyl)azetidin-3-ol, has contributed to understanding their molecular geometry, essential for their application in synthesis and drug design. Such studies help in stabilizing molecular structures through intermolecular hydrogen bonds (Ramakumar, Venkatesan, & Rao, 1977).
Moreover, the transformation of certain azetidine derivatives into other useful compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, has been investigated. This process involves a sequence of reactions, demonstrating the versatility of azetidine compounds in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
特性
IUPAC Name |
azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)



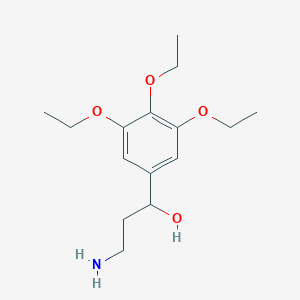
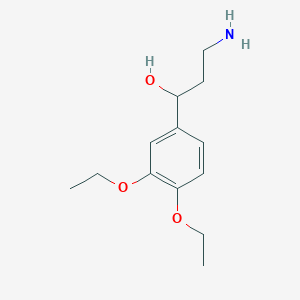
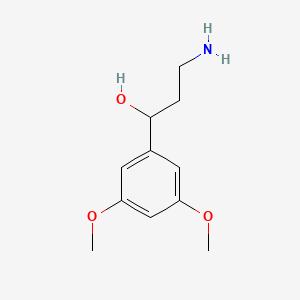
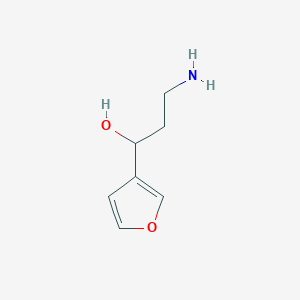
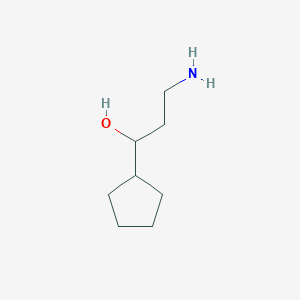
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
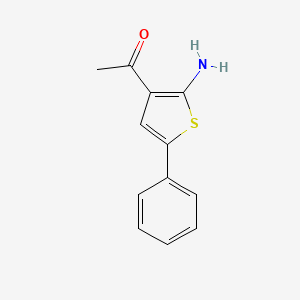
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)